(5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester structure
(5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester structure
An In-Depth Technical Guide to (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester: Synthesis, Application, and Strategic Value in Drug Discovery
Abstract
(5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a reactive boronic ester for cross-coupling, a chloro atom for further modification or steric/electronic influence, and an isobutoxy group to enhance solubility and modulate properties—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its structure, a robust protocol for its synthesis, and a detailed exploration of its primary application in the Suzuki-Miyaura cross-coupling reaction. By grounding theoretical principles in practical, field-proven methodologies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this potent synthetic tool.
Introduction: The Strategic Importance of Substituted Pyridine Boronic Esters
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. Boronic acids and their corresponding pinacol esters have emerged as indispensable reagents in organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a powerful method for forming carbon-carbon bonds.[1][2]
(5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester combines these critical features. The pinacol ester form offers superior stability compared to the free boronic acid, which is often susceptible to dehydration to form boroxines or protodeboronation, thereby ensuring a longer shelf-life and more consistent reactivity.[3][4] The chlorine and isobutoxy substituents on the pyridine ring are not merely passive decorations; they are critical handles for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity of target molecules. The chlorine atom, in particular, is a common feature in pharmaceuticals, often enhancing binding affinity or altering metabolic pathways.[5] This guide elucidates the synthesis and application of this key intermediate, providing the technical foundation necessary for its effective deployment in research and development.
Structural Elucidation & Physicochemical Properties
The structure of (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester is defined by a central pyridine ring functionalized at the 3-, 5-, and 6-positions. The boronic acid at the 3-position is protected as a pinacol ester, the 5-position bears a chloro substituent, and the 6-position is functionalized with an isobutoxy ether linkage.
Caption: Structure of (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1387634-81-2 | [6] |
| Molecular Formula | C₁₅H₂₃BClNO₃ | Calculated |
| Molecular Weight | 311.61 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DCM, Toluene) | Typical for this class |
| Storage | Store under inert atmosphere, 2-8°C | [7] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of pyridinylboronic esters can be achieved through several established methods, including palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H activation, or halogen-metal exchange followed by borylation. For the title compound, a robust and scalable approach begins with a readily available dichloropyridine precursor, followed by nucleophilic aromatic substitution (SNAr) and a subsequent Miyaura borylation.
Causality of Pathway Selection:
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SNAr First: Performing the SNAr reaction on a dichloropyridine precursor is strategic. The chloro groups activate the ring for nucleophilic attack, and substitution at the 6-position is generally favored.
-
Miyaura Borylation: This palladium-catalyzed reaction is chosen for its high functional group tolerance and excellent yields. It allows for the direct conversion of the remaining chloro- or bromo-pyridine to the desired boronic ester using bis(pinacolato)diboron (B₂pin₂) as the boron source.
Caption: General workflow for the synthesis of the title compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[1][8] This reaction is one of the most powerful C(sp²)-C(sp²) bond-forming methods in modern organic chemistry. The reaction requires a palladium catalyst, a base, and a suitable solvent system to couple the boronic ester with an aryl or heteroaryl halide (or triflate).
Mechanistic Pillars:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., Ar-X).
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Transmetalation: The organic moiety from the boron atom is transferred to the palladium center. This step is base-mediated; the base activates the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transfer.[9]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative and should be adapted based on specific substrates and laboratory conditions. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol: Synthesis of (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester
This protocol is adapted from general procedures for Miyaura borylation of chloro-heteroarenes.[10]
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Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-5-chloro-2-isobutoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
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Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid. The use of a boronic acid scavenger may be employed if necessary.
Protocol: Suzuki-Miyaura Coupling with a Representative Aryl Bromide
This protocol outlines a typical coupling reaction using the title compound.
-
Vessel Preparation: To a microwave vial or Schlenk tube, add (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester (1.2 equiv), the desired aryl bromide (1.0 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[11]
-
Catalyst Addition: Add a suitable palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the desired biaryl product.
Strategic Value in Drug Discovery
The title compound is more than a simple building block; it is a tool for systematic Structure-Activity Relationship (SAR) exploration.
-
The Isobutoxy Group: This group enhances lipophilicity and can engage in hydrophobic interactions within a protein binding pocket. Its branched nature can also provide steric hindrance to prevent unwanted metabolic oxidation at the 6-position of the pyridine ring.
-
The Chloro Group: This electron-withdrawing group modulates the pKa of the pyridine nitrogen. It can also serve as a key pharmacophoric element, forming halogen bonds or occupying specific pockets in a target protein. Furthermore, its presence offers a potential site for late-stage functionalization via other cross-coupling reactions if desired.
-
The Boronic Ester Position: The 3-position allows for the extension of the molecule into solvent-exposed regions of a binding site or connection to another pharmacophore, making it a versatile vector for library synthesis.
By synthesizing a library of analogs where the aryl halide partner is varied, researchers can rapidly probe the chemical space around the core (5-chloro-6-isobutoxypyridin-3-yl) motif to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Handling, Storage, and Safety
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Handling: (5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester is an organic chemical and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
-
Storage: As with most boronic esters, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is recommended to ensure long-term stability.[7]
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
(5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester is a high-value, strategically designed building block for modern medicinal chemistry. Its stability, predictable reactivity in the Suzuki-Miyaura coupling, and trifunctional nature provide chemists with a powerful platform for the efficient synthesis of novel compounds. Understanding its synthesis, mechanism of action in cross-coupling, and proper handling is paramount to unlocking its full potential in the discovery and development of next-generation therapeutics and agrochemicals.
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(a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate.
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